benzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate

Orthogonal protection Solution-phase synthesis Amine deprotection

This heterobifunctional scaffold combines a 1,4-diazepane core, a 1-methylpyrazole-4-sulfonamide pharmacophore, and a Cbz carbamate protecting group. The Cbz group enables orthogonal deprotection compatible with Boc/Fmoc strategies, allowing sequential diversification without additional protect/deprotect steps. Choose this compound over simpler analogs to maintain synthetic control and exploit distinct conformational space proven in kinase, GPCR, and carbonic anhydrase inhibitor programs.

Molecular Formula C17H22N4O4S
Molecular Weight 378.45
CAS No. 2034544-25-5
Cat. No. B2776198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate
CAS2034544-25-5
Molecular FormulaC17H22N4O4S
Molecular Weight378.45
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H22N4O4S/c1-19-13-16(12-18-19)26(23,24)21-9-5-8-20(10-11-21)17(22)25-14-15-6-3-2-4-7-15/h2-4,6-7,12-13H,5,8-11,14H2,1H3
InChIKeyYWZLRANZZKUAQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate (CAS 2034544-25-5): Orthogonally Protected Diazepane-Pyrazole Sulfonamide Building Block


Benzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate (CAS 2034544-25-5, MW 378.45 g/mol, C₁₇H₂₂N₄O₄S) is a heterobifunctional synthetic intermediate that integrates three pharmacologically significant modules within a single, orthogonally protected scaffold: a 1,4-diazepane (homopiperazine) seven-membered ring, a 1-methyl-1H-pyrazole-4-sulfonamide moiety, and a Cbz (benzyloxycarbonyl) carbamate protecting group. The 1,4-diazepane core is a well-established piperazine bioisostere in drug design [1], the pyrazole sulfonamide motif appears across multiple inhibitor chemotypes targeting COX-2, kinases, and carbonic anhydrases [2], and the Cbz group enables solution-phase orthogonal deprotection compatibility with both Boc and Fmoc strategies . This combination of modular structural features in a single intermediate makes the compound a versatile, differentiated procurement choice for medicinal chemistry programs requiring controlled sequential functionalization.

Why Benzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate Cannot Be Replaced by Simpler Analogs


Generic substitution of benzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate with structurally simpler in-class compounds such as 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1152879-50-9) or 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine (CAS 1005610-93-4) introduces loss of synthetic control and altered pharmacological properties. The Cbz group is not merely a passive protecting group; it provides orthogonal deprotection orthogonality that the unprotected secondary amine analog cannot offer for sequential derivatization . Replacing the seven-membered 1,4-diazepane with a six-membered piperazine changes ring conformation, pKa, and the spatial presentation of the sulfonamide pharmacophore—properties that have been shown to alter subtype selectivity in carbonic anhydrase inhibition from hCA IV to hCA I/II [1]. Furthermore, the 1,4-diazepane scaffold confers distinct binding-mode advantages over piperazine in multiple target classes, including CB2 and orexin receptors [2]. These structural differences are not interchangeable when structure-activity relationship (SAR) precision or multi-step synthetic strategy is required.

Quantitative Differentiation Evidence for Benzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate


Orthogonal Cbz Protection Enables Sequential Diversification Not Possible with Unprotected 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

The Cbz carbamate protecting group in the target compound provides orthogonal deprotection compatibility that the des-Cbz analog 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1152879-50-9) cannot offer. Cbz is stable to acidic conditions that remove the Boc group (e.g., TFA/DCM) and to basic conditions that remove Fmoc (e.g., 20% piperidine/DMF), yet is cleanly removed by catalytic hydrogenolysis (H₂, Pd/C) or strong acid treatment . In practice, the Cbz-protected nitrogen remains inert during standard Boc-deprotection protocols, whereas the unprotected secondary amine in CAS 1152879-50-9 would react non-selectively under any electrophilic derivatization conditions .

Orthogonal protection Solution-phase synthesis Amine deprotection Cbz/Boc orthogonality

1,4-Diazepane Ring Provides Distinct Conformational and Physicochemical Properties Versus Piperazine Isosteres

The seven-membered 1,4-diazepane ring in the target compound introduces one additional methylene unit compared to the six-membered piperazine analog 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine (CAS 1005610-93-4). This ring expansion alters multiple physicochemical parameters: increased conformational flexibility due to reduced ring strain, altered nitrogen pKa values, and modified spatial presentation of the sulfonamide pharmacophore [1]. In a direct comparative study of piperazine vs. homopiperazine sulfonamide carbonic anhydrase inhibitors, the 4-benzyl-1,4-diazepane-1-carbonyl analog (PDB 6RHJ) displayed a fundamentally different binding mode compared to piperazine-containing counterparts, shifting isoform selectivity from hCA IV preference toward hCA I and II [2].

Ring size effects Homopiperazine Conformational flexibility Piperazine bioisostere

1-Methylpyrazole-4-sulfonamide Module Is a Privileged Pharmacophore with Validated Target Engagement Across Multiple Enzyme Classes

The 1-methyl-1H-pyrazole-4-sulfonamide moiety present in the target compound is a validated pharmacophore that appears in multiple inhibitor series with demonstrated biochemical activity. In the pyrazole sulfonamide class, compounds bearing the 1-methylpyrazole-4-sulfonyl group have shown potent COX-2 inhibition (representative IC₅₀ values: 0.017–0.52 μM for related diarylpyrazole sulfonamides, with selectivity indices of ~10–100 vs. COX-1) [1] [2]. In the carbonic anhydrase inhibitor series, sulfonamides incorporating this pyrazole motif achieved subnanomolar potency on hCA II when presented on an appropriate scaffold [3]. The target compound uniquely combines this validated pharmacophore with the Cbz-protected diazepane, enabling systematic exploration of the linker and vector space.

Pyrazole sulfonamide pharmacophore Kinase inhibition COX-2 selectivity Carbonic anhydrase inhibition

1,4-Diazepane Scaffold Confers Validated Target Engagement in GPCR and Enzyme Programs Independent of Piperazine-Based Chemotypes

The 1,4-diazepane core is not merely a larger piperazine but a privileged scaffold with independent validation in drug discovery. In the CB2 agonist program, 1,4-diazepane compounds demonstrated potent CB2 agonism with excellent selectivity against CB1, a selectivity window that was optimized through scaffold-specific conformational constraints not accessible to piperazine analogs [1]. Similarly, N,N-disubstituted 1,4-diazepanes were designed as conformationally constrained orexin receptor antagonists, where the diazepane ring conformation was critical for receptor binding, as demonstrated by solution NMR and solid-state conformational analysis [2]. These programs establish the 1,4-diazepane scaffold as a differentiated starting point distinct from piperazine-based approaches.

CB2 agonist Orexin receptor antagonist GPCR drug discovery 1,4-Diazepane privileged scaffold

Cbz Protection Enables Commercial Availability at Defined Purity Versus Unstable Unprotected Analogs

The Cbz protecting group enhances the storage stability and commercial viability of the target compound relative to unprotected secondary amine analogs. The unprotected analog 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1152879-50-9) contains a free secondary amine that is susceptible to oxidation, atmospheric CO₂ absorption (carbamate formation), and moisture-induced degradation during storage . The Cbz carbamate in the target compound masks this reactive amine, providing a stable, storable building block. The structurally simpler Cbz-protected diazepane building block benzyl 1,4-diazepane-1-carboxylate (CAS 117009-97-9) is commercially available from multiple reputable vendors (Apollo Scientific, purity 95%) , demonstrating the established supply chain for Cbz-diazepane intermediates.

Chemical stability Building block procurement Cbz protection Amine storage stability

Priority Application Scenarios for Benzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate Based on Quantitative Evidence


Sequential Diversification in Kinase Inhibitor SAR Libraries Requiring Orthogonal Functionalization

In kinase inhibitor discovery programs, the Cbz-protected diazepane scaffold enables a two-step sequential diversification workflow: (1) functionalize the pyrazole sulfonamide end (e.g., via N-alkylation or cross-coupling) while the Cbz group remains intact, then (2) deprotect the Cbz group via catalytic hydrogenolysis and derivatize the liberated amine with diverse capping groups. This orthogonal strategy is not feasible with the unprotected analog 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane, which would require a protect/deprotect sequence adding 2+ synthetic steps . The 1-methylpyrazole-4-sulfonamide pharmacophore has demonstrated kinase inhibitory activity across multiple targets including p38 MAPK and JNK, with IC₅₀ values in the nanomolar to low micromolar range for optimized analogs [1].

Ring-Size SAR Exploration for GPCR Targets (Cannabinoid CB2, Orexin, Histamine H3)

When optimizing GPCR ligands where ring size critically influences subtype selectivity and binding mode, the 1,4-diazepane scaffold offers a distinct conformational space compared to piperazine. The target compound provides the 1,4-diazepane core pre-functionalized with the pyrazole sulfonamide pharmacophore, enabling direct comparison with piperazine-based analogs. This is directly relevant to CB2 agonist programs (where 1,4-diazepane compounds showed excellent CB2 vs. CB1 selectivity) [2] and orexin receptor antagonist programs (where constrained 1,4-diazepanes were designed based on conformational analysis) [3]. The Cbz group serves as a placeholder that can be removed and replaced with diverse aromatic or heteroaromatic capping groups to optimize receptor interactions.

Carbonic Anhydrase Inhibitor Development Leveraging 1,4-Diazepane-Induced Isoform Selectivity Shifts

In carbonic anhydrase inhibitor programs, the 1,4-diazepane scaffold has been shown to shift isoform selectivity from hCA IV (piperazine series) toward hCA I and II, with subnanomolar potency achieved on hCA II [4]. The target compound, upon Cbz deprotection and coupling with a zinc-binding sulfamoylbenzoyl group, can yield 1,4-diazepane-based sulfonamides analogous to those characterized crystallographically (PDB 6RHJ). The crystal structure of the 4-benzyl-1,4-diazepane-1-carbonylbenzenesulfonamide-hCA II complex provides a rational basis for structure-based design using this scaffold [4].

Dual COX-2/5-LOX Inhibitor Programs Requiring Pre-installed Pyrazole Sulfonamide Pharmacophore

For anti-inflammatory drug discovery programs targeting dual COX-2/5-LOX inhibition, the target compound provides a pre-installed pyrazole sulfonamide core that has demonstrated promising dual inhibitory activity in optimized analogs (COX-2 IC₅₀ as low as 0.017 μM with selectivity index >10 vs. COX-1) [5]. The Cbz-protected diazepane linker allows exploration of optimal spacer length and geometry between the pyrazole sulfonamide pharmacophore and additional binding elements, a key variable in achieving balanced dual inhibition [5].

Quote Request

Request a Quote for benzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.